N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-4-bromobenzohydrazide
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Overview
Description
N’-[(E)-(2H-1,3-Benzodioxol-5-yl)methylidene]-4-bromobenzohydrazide is a Schiff base hydrazone compound Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2H-1,3-Benzodioxol-5-yl)methylidene]-4-bromobenzohydrazide typically involves the condensation reaction between 4-bromobenzohydrazide and 2H-1,3-benzodioxole-5-carbaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions . The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2H-1,3-Benzodioxol-5-yl)methylidene]-4-bromobenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.
Substitution: The bromine atom in the compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
N’-[(E)-(2H-1,3-Benzodioxol-5-yl)methylidene]-4-bromobenzohydrazide has several scientific research applications:
Medicinal Chemistry: The compound has potential as an enzyme inhibitor and may be useful in the development of new pharmaceuticals.
Materials Science: It can be used in the synthesis of coordination complexes with transition metals, which have applications in catalysis and materials science.
Biological Studies: The compound’s ability to form stable complexes with metal ions makes it useful for studying metal ion interactions in biological systems.
Mechanism of Action
The mechanism of action of N’-[(E)-(2H-1,3-Benzodioxol-5-yl)methylidene]-4-bromobenzohydrazide involves its ability to form stable complexes with metal ions. These complexes can inhibit the activity of certain enzymes by binding to their active sites. The compound’s Schiff base structure allows it to interact with various molecular targets, including proteins and nucleic acids, through hydrogen bonding and van der Waals interactions .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
Uniqueness
N’-[(E)-(2H-1,3-Benzodioxol-5-yl)methylidene]-4-bromobenzohydrazide is unique due to the presence of the benzodioxole moiety, which imparts distinct electronic and steric properties. This makes it particularly suitable for forming stable metal complexes and interacting with biological targets in a specific manner .
Properties
Molecular Formula |
C15H11BrN2O3 |
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Molecular Weight |
347.16 g/mol |
IUPAC Name |
N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-4-bromobenzamide |
InChI |
InChI=1S/C15H11BrN2O3/c16-12-4-2-11(3-5-12)15(19)18-17-8-10-1-6-13-14(7-10)21-9-20-13/h1-8H,9H2,(H,18,19)/b17-8+ |
InChI Key |
NNWZSCVMHJCCPN-CAOOACKPSA-N |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=N/NC(=O)C3=CC=C(C=C3)Br |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=NNC(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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